Oxoformycin B

Description

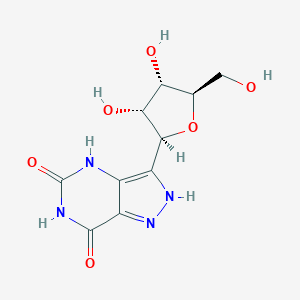

Structure

2D Structure

3D Structure

Properties

CAS No. |

19246-88-9 |

|---|---|

Molecular Formula |

C10H12N4O6 |

Molecular Weight |

284.23 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |

InChI |

InChI=1S/C10H12N4O6/c15-1-2-6(16)7(17)8(20-2)4-3-5(14-13-4)9(18)12-10(19)11-3/h2,6-8,15-17H,1H2,(H,13,14)(H2,11,12,18,19)/t2-,6-,7-,8+/m1/s1 |

InChI Key |

BZRSWNNPPAAMII-UOQNBVRUSA-N |

SMILES |

C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O |

Other CAS No. |

19246-88-9 |

Synonyms |

oxoformycin B; Oxoformycin; 3-β-D-Ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Conversions of Oxoformycin B

Natural Occurrence and Producing Organisms

Oxoformycin B is a naturally occurring compound that has been isolated from the culture filtrate of the microorganism Nocardia interforma. ias.ac.in It has also been detected as a metabolite of Formycin A and Formycin B in N. interforma. ias.ac.inresearchgate.net Furthermore, this compound was found in the urine of rabbits injected with Formycin A or Formycin B, indicating metabolic conversion within the animal system. researchgate.net Nocardia interforma ATCC 21072 is a specific strain known to produce Formycin A and coformycin, an adenosine (B11128) deaminase inhibitor often co-produced with formycins. nih.govnih.gov Other organisms reported to produce formycins, which are structurally related to this compound, include Streptomyces kaniharaensis SF-557, Streptomyces lavendulae, and Streptomyces resistomycificus NRRL 2290. frontiersin.org

Biosynthetic Precursors and Key Intermediates

The biosynthesis of this compound is closely linked to the pathways producing Formycin A and Formycin B. Formycin B 5′-monophosphate is identified as a precursor of this compound. frontiersin.org The biosynthesis of formycins involves intermediates that are also part of the de novo purine (B94841) biosynthesis pathway. frontiersin.org Enzymes homologous to those in purine biosynthesis, such as ForA, ForB, ForC, and ForH, are involved in building the six-membered ring of the pyrazolopyrimidine base in formycin B 5′-monophosphate. frontiersin.org Specifically, Formycin B 5′-monophosphate is formed through the cyclization of a formylated intermediate, a reaction catalyzed by ForH, which is a truncated homolog of PurH from purine biosynthesis. frontiersin.org Formycin A and Formycin B are typically isolated as nucleosides, implying that 5'-phosphates are likely dephosphorylated by phosphatases before being released from the cell. frontiersin.orgfrontiersin.org

Enzymology of this compound Formation: Identification and Characterization of Enzymes

The enzymatic steps leading to the formation of this compound from its precursors involve specific oxidative reactions. While the complete enzymatic pathway is still being elucidated, research has identified key transformations and putative enzymes involved.

Enzymatic Oxidation of Formycin B to this compound

The conversion of Formycin B to this compound involves the oxidation of the pyrazolopyrimidine ring. Although the specific enzyme directly catalyzing this oxidation in the producing organisms has not yet been definitively identified, it is presumed to be homologous to IMP dehydrogenase. frontiersin.orgfrontiersin.org Studies have shown the metabolic conversion of Formycin B to this compound in Nocardia interforma. bikaken.or.jpscispace.comcapes.gov.brutexas.edunih.gov In mammalian systems, such as in rabbits, Formycin B is oxidized to this compound, and this conversion has been linked to enzymes like hepatic aldehyde oxidase. researchgate.net

Putative Enzyme Homologs in Pyrazolopyrimidine Ring Oxidation

Given the structural similarity of the pyrazolopyrimidine ring to purines, enzymes involved in purine metabolism, particularly those catalyzing oxidation reactions, are considered potential homologs for the oxidation of the pyrazolopyrimidine ring in Formycin B. As mentioned, IMP dehydrogenase has been suggested as a potential homolog for the enzyme that oxidizes the pyrazolopyrimidine ring in this compound biosynthesis. frontiersin.orgfrontiersin.org Enzymes from the short-chain dehydrogenase/reductase (SDR) family are known to be involved in the oxidation or reduction of various endogenous and exogenous chemicals, including those with heterocyclic rings. google.com While not directly linked to this compound, studies on the oxidation of other pyrazolopyrimidines by enzymes like xanthine (B1682287) oxidase provide context for potential enzymatic activities involved in modifying this ring system. semanticscholar.org

Role of Specific Biosynthetic Gene Clusters in C-Nucleoside Production

The biosynthesis of C-nucleoside antibiotics like formycins is governed by specific biosynthetic gene clusters (BGCs). The foc gene cluster in Nocardia interforma ATCC 21072 is responsible for the biosynthesis of Formycin A and coformycin. nih.govresearchgate.net Similarly, the for gene cluster in Streptomyces kaniharaensis ATCC 21070 is associated with formycin biosynthesis. nih.govresearchgate.netosti.gov These gene clusters contain genes encoding enzymes that catalyze the various steps in the biosynthetic pathway, including those involved in the formation of the C-glycosidic bond and the modification of the base structure. frontiersin.orgresearchgate.netasm.org While the specific gene within these clusters responsible for the oxidation of Formycin B to this compound has not been explicitly identified, it is expected to reside within the formycin BGC, given that this compound is a known metabolite. frontiersin.orgfrontiersin.org Comparative analysis of BGCs from different C-nucleoside producers helps in identifying conserved genes and potential candidates for specific enzymatic functions. nih.govresearchgate.net

Comparative Analysis with Related C-Nucleoside Biosynthesis Pathways

Comparing the biosynthesis of this compound (and its related formycins) with other C-nucleoside antibiotics like pyrazofurin (B1679906) and oxazinomycin reveals both common strategies and unique enzymatic mechanisms.

Pyrazofurin A (PRF-A) and Formycin A (FOR-A) are purine-related C-nucleoside antibiotics with a C-glycosidic bond linking ribose to a pyrazole-derived base. nih.gov Comparative analysis of the gene clusters for FOR-A and PRF-A biosynthesis in Nocardia interforma and Streptomyces candidus, respectively, has shown similarities in the genes encoding homologous enzymes, suggesting shared intermediates and enzymatic steps in the construction of the C-nucleoside scaffolds. nih.govresearchgate.net For instance, some enzymes encoded in the formycin BGC are homologous to those mediating pyrazofurin A biosynthesis. frontiersin.org

Oxazinomycin (also known as minimycin) is another C-nucleoside antibiotic with a distinct 1,3-oxazine moiety. scienceopen.comnih.gov Its biosynthesis in Streptomyces candidus involves a C-glycosidation step catalyzed by OzmB, an enzyme that appears to follow a mechanism similar to enzymes involved in the biosynthesis of other C-nucleosides like showdomycin. nih.gov While the structural differences between the pyrazolopyrimidine base of this compound and the oxazine (B8389632) ring of oxazinomycin suggest divergent downstream modifications, the initial steps involving C-glycosidic bond formation may share common enzymatic logic or homologous enzymes. scienceopen.comresearchgate.netacs.org Studies on the biosynthesis of minimycin (B1677145) (oxazinomycin) in Streptomyces hygroscopicus have also contributed to understanding the enzymatic strategies for C-glycosidic bond formation in C-nucleosides. scienceopen.com

The biosynthesis of C-nucleoside antibiotics often involves unusual enzymatic reactions and pathways that diverge from canonical nucleoside metabolism. utexas.eduresearchgate.net Research into these pathways, including that of this compound, provides valuable insights into novel enzymatic mechanisms and expands the biochemical repertoire for natural product synthesis. asm.org

Table 1: Key Compounds Mentioned and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 439313 |

| Formycin A | 439314 |

| Formycin B | 439315 |

| Pyrazofurin | 441301 |

| Oxazinomycin | 5353448 |

| Coformycin | 439186 |

| Inosine | 6021 |

| Xanthosine | 711 |

| Adenosine | 60961 |

| AMP | 6022 |

| IMP | 6035 |

| Xanthine | 1188 |

| Hypoxanthine | 784 |

| Pseudouridine | 8648 |

| Showdomycin | 5281088 |

| Minimycin | 5353448 |

| Pseudouridimycin | 139133121 |

Table 2: Producing Organisms of Formycins (related to this compound)

| Organism Name | Associated Formycin(s) |

| Nocardia interforma | Formycin A, Formycin B, this compound, Coformycin ias.ac.inresearchgate.netnih.govnih.govfrontiersin.orgbikaken.or.jp |

| Streptomyces kaniharaensis | Formycin A, Formycin B, Coformycin nih.govnih.govfrontiersin.orgresearchgate.net |

| Streptomyces lavendulae | Formycin A nih.govfrontiersin.org |

| Streptomyces resistomycificus | Formycin A nih.govfrontiersin.org |

Table 3: Putative Enzymatic Conversion Steps in this compound Biosynthesis

| Step | Substrate(s) | Product(s) | Putative Enzyme Class/Homolog | Notes |

| Formation of Formycin B 5'-monophosphate | Formylated intermediate | Formycin B 5'-monophosphate | ForH (PurH homolog) frontiersin.org | Cyclization reaction. frontiersin.org |

| Conversion to Nucleoside | Formycin B 5'-monophosphate | Formycin B | Phosphatase frontiersin.orgfrontiersin.org | Dephosphorylation. frontiersin.orgfrontiersin.org |

| Oxidation of Formycin B | Formycin B | This compound | IMP dehydrogenase homolog (putative), Hepatic aldehyde oxidase (in mammals) researchgate.netfrontiersin.orgfrontiersin.org | Oxidation of the pyrazolopyrimidine ring. researchgate.netfrontiersin.orgfrontiersin.org |

Chemical Synthesis and Derivatization Strategies for Oxoformycin B

Total Synthesis Approaches to Oxoformycin B

While a dedicated multi-step total synthesis of this compound from simple starting materials is not extensively documented in recent literature, its initial chemical synthesis was achieved in the context of elucidating the structure of Formycin B. Early synthetic efforts demonstrated that this compound could be obtained from Formycin B, establishing it as a metabolite. One of the foundational synthetic routes to the closely related Formycin B involved a Curtius rearrangement of the 4-azide of 5-(tri-O-benzyl-β-D-ribofuranosyl)pyrazole-3,4-dicarboxylic acid. This reaction yielded the N-carboxy-anhydride of the 4-amino-3-acid. The methyl ester of this intermediate, upon heating in formamide (B127407) followed by catalytic hydrogenolysis, successfully produced Formycin B. rsc.org Given that this compound is a direct metabolite of Formycin B, this total synthesis of Formycin B represents a key advancement toward the de novo synthesis of this compound as well.

The general synthetic approach to C-nucleosides like this compound often involves the construction of the heterocyclic base and the sugar moiety separately, followed by their coupling. A significant challenge in this process is the stereoselective formation of the C-glycosidic bond.

Regioselective Synthesis of this compound Analogs and Derivatives

The structural complexity of this compound offers multiple sites for modification, leading to the development of various analogs. These modifications primarily target the sugar moiety or the pyrazolopyrimidine base, aiming to explore structure-activity relationships and enhance biological activity.

The synthesis of 2'-deoxy C-nucleosides is of significant interest as these analogs can exhibit altered biological properties. The first synthesis of 2'-Deoxythis compound was reported as a C-nucleoside analog of 2'-deoxyxanthosine. tandfonline.com The synthetic strategy commenced with the deamination of 2'-deoxyformycin A, which proceeded cleanly upon incubation with calf intestinal adenosine (B11128) deaminase over two days at room temperature. tandfonline.com This enzymatic deamination yielded 3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidin-7-one, also known as 2'-deoxyformycin B. tandfonline.com

| Starting Material | Reagent/Enzyme | Product | Yield | Reference |

| 2'-Deoxyformycin A | Calf intestinal adenosine deaminase | 2'-Deoxyformycin B | 80% | tandfonline.com |

| 2'-Deoxyformycin B | N-bromosuccinimide | 2'-Deoxythis compound | - | tandfonline.com |

Further conversion to 2'-Deoxythis compound was achieved through bromination followed by hydrolysis. This multi-step process highlights a combined enzymatic and chemical approach to generate sugar-modified analogs of this compound. These compounds serve as valuable intermediates for the synthesis of other biologically interesting 2'-deoxyformycins. tandfonline.com

Modification of the pyrazolo[4,3-d]pyrimidine base of this compound can lead to analogs with altered hydrogen bonding capabilities and biological target interactions. Synthetic strategies for creating base-modified pyrazolopyrimidine nucleosides often utilize versatile intermediates that can undergo various substitution reactions. For instance, a 4-chloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine intermediate has been shown to be a key precursor for a range of 4-substituted analogs. nih.gov While specific examples starting from this compound are limited, the principles of modifying the pyrazolopyrimidine core are well-established.

The synthesis of pyrazolo-oxazine fused systems represents a more significant structural modification. While the direct fusion of an oxazine (B8389632) ring to the this compound scaffold is not prominently described, the synthesis of related fused heterocyclic systems, such as pyrimido[1′,2′:1,5]pyrazolo[3,4-c]pyridazines, has been achieved through cyclocondensation reactions. nih.govekb.eg These synthetic methodologies could potentially be adapted to create novel fused systems derived from this compound or its precursors.

Enzymatic and Biocatalytic Approaches in this compound Synthesis

Enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.govacib.atmdpi.comacs.org In the biosynthesis of formycins, it has been established that Formycin B 5'-monophosphate serves as the direct precursor to this compound. frontiersin.org The conversion involves the oxidation of the pyrazolopyrimidine ring. Although the specific enzyme responsible for this oxidation has not yet been identified, it is presumed to be homologous to IMP dehydrogenase. frontiersin.org

The biosynthetic pathway begins with the formation of the C-glycosidic bond, a key step in the synthesis of all C-nucleosides. In formycin biosynthesis, this is followed by a series of enzymatic reactions to construct the pyrazolopyrimidine ring. The final steps involve the conversion of Formycin B 5'-monophosphate to Formycin A 5'-monophosphate and its oxidation to what would become this compound after dephosphorylation. frontiersin.org The isolation of this compound as a nucleoside implies the action of cellular phosphatases to remove the 5'-phosphate group. frontiersin.org

The broader field of biocatalysis has seen significant advancements in the synthesis of C-nucleosides, which could be harnessed for the production of this compound and its analogs. nih.govacib.atmdpi.comacs.org Cascade biocatalysis, employing multiple enzymes in a one-pot reaction, has emerged as a powerful tool for synthesizing nucleosides from simple starting materials. nih.gov These approaches offer high atom economy and stereoselectivity, overcoming many of the challenges associated with chemical synthesis.

Structural Elucidation and Conformational Analysis of Oxoformycin B

Advanced Crystallographic Studies and Molecular Conformation

For a molecule like Oxoformycin B, crystallographic analysis would provide definitive data on several key conformational features.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative, as specific public crystallographic data for this compound is not available. The parameters are based on typical values for related C-nucleosides.)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.25 |

| b (Å) | 8.20 |

| c (Å) | 40.85 |

| α, β, γ (°) | 90 |

| Z | 4 |

Conformation of the C-Glycosyl Bond (e.g., Syn vs. Anti)

A critical conformational parameter in nucleosides is the torsion angle around the C-glycosyl bond (C1'-C8 for formycin-type nucleosides), which defines the relative orientation of the pyrazolopyrimidine base and the ribofuranose sugar moiety. This orientation is typically classified as either syn or anti.

Studies on the parent compound, formycin, have shown a strong preference for the syn conformation. nih.gov This preference is a significant deviation from most common purine (B94841) nucleosides, which favor the anti conformation. The syn conformation in formycin and its analogs is believed to be stabilized by specific intramolecular interactions. It is therefore highly probable that this compound also adopts a syn conformation. The torsion angle (χ), defined by O4'-C1'-C8-N7, would be expected to fall within the range characteristic of a syn arrangement.

Ribofuranose Pucker Conformation Analysis (e.g., C(Y)-endo)

In the case of formycin and formycin B, NMR studies have indicated a preference for the S-type (C2'-endo) conformation in solution. nih.gov This conformation places the C2' atom on the same side of the furanose ring as the C5' atom. This conformational preference is often linked to the syn orientation of the base, suggesting a coupled conformational equilibrium. Therefore, it is predicted that the ribofuranose moiety of this compound would predominantly exhibit a C2'-endo pucker.

Intramolecular Interactions and Stabilization Mechanisms (e.g., N(3)-H...O(5') Hydrogen Bond)

The conformational preferences observed in this compound and its analogs are not arbitrary but are stabilized by specific intramolecular interactions. A key stabilizing factor for the syn conformation in formycin B is a proposed intramolecular hydrogen bond between the N(3)-H of the pyrazole (B372694) ring and the O(5') hydroxyl group of the ribose sugar. nih.gov This interaction creates a pseudo-six-membered ring, which locks the molecule into the syn conformation.

Given the structural similarity, it is highly likely that this N(3)-H...O(5') intramolecular hydrogen bond is also a dominant stabilizing feature in this compound. This hydrogen bond would restrict the rotation around the C-glycosyl bond, thereby enforcing the syn conformation and influencing the ribose pucker. The presence of such a bond can often be inferred from NMR data, such as the chemical shift of the N(3)-H proton and through-space correlations observed in NOESY experiments.

Application of Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) in Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the structure and elucidating the conformational properties of molecules like this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a wealth of information.

¹H NMR spectra would reveal the chemical shifts and coupling constants of all protons. The coupling constants between the ribose protons (e.g., J(H1'-H2')) are particularly informative for determining the ribose pucker conformation.

¹³C NMR provides information on the carbon skeleton of the molecule.

2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals unambiguously. NOESY experiments are crucial for determining through-space proximities, which can provide direct evidence for the syn conformation (e.g., correlation between a base proton and a ribose proton) and the presence of the N(3)-H...O(5') intramolecular hydrogen bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and presents expected chemical shift ranges based on data for related compounds. Actual values may vary depending on the solvent and experimental conditions.)

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| H-1' | 5.8 - 6.0 | C-1': 85 - 90 |

| H-2' | 4.5 - 4.7 | C-2': 70 - 75 |

| H-3' | 4.2 - 4.4 | C-3': 75 - 80 |

| H-4' | 4.0 - 4.2 | C-4': 80 - 85 |

| H-5', 5'' | 3.7 - 3.9 | C-5': 60 - 65 |

| H-3 | 7.9 - 8.1 | C-3: 135 - 140 |

| H-7 | 8.1 - 8.3 | C-4a: 110 - 115 |

| C-6: 155 - 160 | ||

| C-7a: 145 - 150 | ||

| C-8: 150 - 155 |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which serves to confirm its elemental composition and structural connectivity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragment ions provide valuable structural information. For C-nucleosides like this compound, a characteristic fragmentation pathway involves the cleavage of the C-glycosyl bond, though it is typically more stable than the N-glycosidic bond in standard nucleosides. Other common fragmentations include the loss of water molecules from the ribose moiety. nih.gov

Molecular Mechanisms of Action of Oxoformycin B

Interaction with Nucleic Acids: DNA and RNA

The structural similarity of Oxoformycin B to natural purine (B94841) nucleosides allows it to interact with the fundamental components of genetic material, DNA and RNA. These interactions, however, are nuanced and are governed by the specific stereochemistry and electronic properties of the analog.

Theoretical studies have been conducted to elucidate the base pairing capabilities of this compound. Using Claverie's simplified formula for intermolecular interaction energy calculations, the pairing energy of the this compound base with complementary bases, as well as its association energy with nucleic acid base pairs, has been determined. These calculations are critical in predicting the stability of this compound within a nucleic acid duplex. ias.ac.in

The in-plane interaction energies of the this compound base with guanine-cytosine (G-C) base pairs have been calculated to be -7.00 Kcal/mol and -8.69 Kcal/mol for two different complex formations. ias.ac.in These values are significantly lower than the energies observed for the association of natural bases with the G-C pair, suggesting a weaker interaction. ias.ac.in

| Complex | Binding Energy (Kcal/mol) |

|---|---|

| Complex I | -7.00 |

| Complex II | -8.69 |

In addition to hydrogen bonding, stacking interactions play a crucial role in the stability of nucleic acid structures. The vertical interaction energy, or stacking energy, between this compound and normal bases has been computed to understand its placement within a nucleic acid chain. ias.ac.in The intrinsic conformation of this compound is syn, and a transition to the anti conformation, which is typically required for proper stacking within a DNA or RNA helix, requires a significant amount of energy. ias.ac.in This conformational barrier reduces its association capacity and weakens stacking interactions. ias.ac.in

Theoretical models have been developed to predict the likelihood of nucleoside analogue incorporation into growing nucleic acid chains during transcription. These models are based on the calculation of interaction energies. ias.ac.in For an analogue to be successfully incorporated, its association energy with the template base pair must be within a specific range.

Based on these theoretical models, the incorporation of this compound into an RNA chain is considered not possible. ias.ac.in The calculated association energies for this compound with nucleic acid base pairs are lower than the required threshold for transcription, suggesting that it cannot effectively mimic a natural nucleotide for incorporation by RNA polymerase. ias.ac.in This inability to be incorporated into the nucleic acid chain is a key aspect of its mechanism of action.

Enzymatic Interactions and Inhibition Profiles

This compound and its related compounds can interact with and inhibit various enzymes involved in nucleoside metabolism. These interactions can disrupt the normal synthesis and recycling of purines, leading to cellular dysfunction.

The purine salvage pathway is essential for recycling purine bases and is a key target for many nucleoside analogs. Purine nucleoside phosphorylase (PNP) is a critical enzyme in this pathway. nih.gov Formycin B, an analogue of inosine and structurally related to this compound, is known to be an inhibitor of PNP. nih.govnih.gov Studies on derivatives of Formycin B have been conducted to explore their potential as potent PNP inhibitors. nih.gov While the direct inhibitory activity of this compound on PNP is a subject of ongoing research, the known activity of its close analogue suggests a potential for interaction.

| Compound | Target Enzyme | Effect |

|---|---|---|

| Formycin B | Purine Nucleoside Phosphorylase (PNP) | Inhibition |

Furthermore, in some biological systems, Formycin B can be converted to Formycin A and this compound. frontiersin.org The enzymatic machinery responsible for these conversions can be distinct from the enzymes of the standard purine salvage pathway, such as adenylosuccinate synthetase and adenylosuccinate lyase. nih.gov The formation of these metabolites can lead to a cascade of effects, including the inhibition of various enzymes involved in nucleotide synthesis and interconversion.

Molecular Basis of Antiparasitic Activity

The antiparasitic action of this compound, a structural analog of inosine, is rooted in its ability to be selectively metabolized by parasites into cytotoxic nucleotides that disrupt essential cellular processes. nih.govresearchgate.net This mechanism primarily targets the purine salvage pathway, a critical metabolic route for many protozoan parasites that are incapable of synthesizing purines de novo. The compound acts as a prodrug, being relatively inert until it is activated within the parasite's cells.

The molecular mechanism of action unfolds through a multi-step process. Initially, this compound enters the parasite and is converted to its 5'-monophosphate form. nih.gov This phosphorylation is a crucial activation step, catalyzed by a parasitic nucleoside phosphotransferase. researchgate.netnih.gov Following this initial conversion, the molecule undergoes further metabolism. It is ultimately converted into the adenosine (B11128) nucleotide analogs of Formycin A, specifically Formycin A 5'-mono-, di-, and triphosphates. nih.govnih.gov

These resulting metabolites are the primary agents of cytotoxicity. Formycin A 5'-triphosphate, the predominant metabolite, is extensively incorporated into the parasite's RNA, leading to disruption of RNA synthesis and function. nih.gov Additionally, the phosphorylated derivatives of this compound inhibit other critical enzymes involved in purine metabolism, further crippling the parasite's ability to produce essential genetic material and energy-carrying molecules. researchgate.net This dual-pronged attack—disrupting both nucleic acid integrity and purine metabolism—underlies its potent activity against a range of parasites.

Research has demonstrated the efficacy of this mechanism against several protozoan parasites, most notably species of Leishmania and Trypanosoma.

Activity Against Leishmania Species

This compound is a potent inhibitor of the growth of various Leishmania promastigote forms, including L. donovani, L. tropica, L. mexicana, and L. braziliensis. nih.govnih.gov The metabolic conversion to Formycin A nucleotides and subsequent incorporation into RNA is the established mechanism of action in these organisms. nih.gov Studies in hamster models infected with Leishmania donovani, the causative agent of visceral leishmaniasis, have shown that this compound can significantly reduce the number of parasites in the liver. nih.gov

Table 1: Susceptibility of Leishmania Species to this compound

| Parasite Species | Form of Parasite | Observed Effect | Reference |

| Leishmania donovani | Promastigote | Potent growth inhibition | nih.gov |

| Leishmania tropica | Promastigote | Potent growth inhibition | nih.gov |

| Leishmania mexicana | Promastigote | Potent growth inhibition | nih.gov |

| Leishmania braziliensis | Promastigote | Potent growth inhibition | nih.gov |

Activity Against Trypanosoma cruzi

The compound also exhibits significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov In vitro studies have shown that very low concentrations of this compound can markedly inhibit the intracellular multiplication of T. cruzi in both macrophages and L929 cells. nih.govnih.gov In vivo experiments with mice infected with highly virulent strains of T. cruzi demonstrated that treatment with this compound offered complete protection against death. nih.gov Although it effectively controls the acute infection, it may not completely eliminate the parasite from the host. nih.gov

Table 2: Mechanism of Action of this compound

| Step | Description | Key Metabolites | Effect | Reference |

| 1. Uptake & Activation | This compound is taken up by the parasite and phosphorylated by a nucleoside phosphotransferase. | Formycin B 5'-monophosphate | Activation of the prodrug | nih.gov |

| 2. Metabolic Conversion | The monophosphate form is further metabolized. | Formycin A 5'-mono-, di-, and triphosphates | Formation of cytotoxic analogs | nih.govnih.gov |

| 3. Cytotoxic Action | The active metabolites interfere with cellular processes. | Formycin A 5'-triphosphate | 1. Incorporation into parasite RNA. 2. Inhibition of purine metabolism enzymes. | researchgate.netnih.gov |

Theoretical and Computational Investigations of Oxoformycin B Interactions

Quantum Mechanical Studies of Intermolecular Interaction Energies (e.g., Claverie's Formula)

The biological activity of nucleoside analogs like Oxoformycin B is fundamentally governed by their intermolecular interactions with biological macromolecules. Quantum mechanical methods offer a rigorous framework for calculating these interaction energies. A notable theoretical study on this compound has utilized Claverie's simplified formula to compute these energies, providing insights into its potential mechanism of action. ias.ac.in

Claverie's formula is a perturbation theory-based method that decomposes the total intermolecular interaction energy (E) into three key components: electrostatic (E_el), polarization (E_pol), and dispersion-repulsion (E_disp-rep). This approach allows for a detailed analysis of the forces driving the interaction between molecules.

E = E_el + E_pol + E_disp-rep

In the context of this compound, these calculations have been employed to understand its pairing energy with complementary nucleic acid bases (Adenine, Guanine, Cytosine, and Uracil) and its association energy with existing Watson-Crick base pairs (A-U and G-C). ias.ac.in The study aimed to model the incorporation of this compound during the process of transcription. ias.ac.in

The in-plane interaction energies of the this compound base with the four standard RNA bases were calculated to assess its potential for forming stable base pairs. The results indicated that this compound could form hydrogen bonds with these bases, though the stability of these pairings varies.

Furthermore, the association energy of the this compound base with intact A-U and G-C base pairs was computed. ias.ac.in These calculations are crucial for understanding how the analog might interact with a DNA or RNA duplex during replication or transcription. The study identified specific binding sites and configurations for the association of this compound with these base pairs. For instance, when interacting with a Guanine-Cytosine (G-C) pair, this compound was found to form two distinct complexes with binding energies of -7.00 kcal/mol and -8.69 kcal/mol. ias.ac.in Similarly, interactions with the Adenine-Uracil (A-U) pair were also characterized. ias.ac.in

To further elucidate its potential role in nucleic acid chains, the vertical interaction energy (stacking energy) between this compound and the normal bases was also computed. ias.ac.in This provides information on how the analog would be positioned within the helical structure of DNA or RNA.

The following table summarizes the key intermolecular interaction energies calculated for this compound using Claverie's formula, as reported in the theoretical study. ias.ac.in

| Interacting Species | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| This compound - Guanine-Cytosine Pair | Association (Complex I) | -7.00 |

| This compound - Guanine-Cytosine Pair | Association (Complex II) | -8.69 |

| This compound - Adenine-Uracil Pair | Association | Various complexes with sufficient energy values were identified |

| Formycin - Adenine-Uracil/Adenine-Thymine Pair | Association | -5.47 / -5.70 |

| Formycin B - Adenine-Uracil/Adenine-Thymine Pair | Association (Complex VI) | -9.29 / -9.26 |

These theoretical energy calculations provide a quantitative basis for understanding the potential biological activity of this compound, suggesting that its ability to interact with and potentially be incorporated into nucleic acid structures is a key aspect of its mechanism of action. ias.ac.in

Modeling of Binding Energies and Sites of Association with Biological Macromolecules

While quantum mechanical studies provide a foundational understanding of intermolecular forces, modeling the binding of this compound to specific biological macromolecules, such as enzymes, requires a different set of computational tools. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict the binding affinity and identify the precise binding site of a ligand within a protein's active site.

Currently, there is a lack of publicly available research that specifically models the binding energies and association sites of this compound with its target biological macromolecules. However, the general principles of these computational methods can be described. Molecular docking algorithms would be used to predict the preferred orientation of this compound when bound to a target protein, providing insights into the binding affinity. nih.gov Following docking, MD simulations could be employed to simulate the physical movements of the atoms and molecules over time, offering a detailed view of the structural dynamics and conformational changes of the drug-target complex. nih.gov These simulations help to understand the stability and behavior of the interaction under physiological conditions.

For a nucleoside analog like this compound, a likely target for such modeling studies would be enzymes involved in nucleotide metabolism or nucleic acid synthesis. The binding energy, often expressed as the dissociation constant (Kd) or the free energy of binding (ΔG), is a critical parameter that quantifies the strength of the interaction. A lower binding energy indicates a stronger and more stable complex.

The identification of the binding site involves pinpointing the specific amino acid residues within the macromolecule that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with this compound. Understanding these interactions at a molecular level is crucial for explaining the compound's biological activity and for the rational design of more potent analogs.

In Silico Analysis of this compound Conformation and Dynamics

The three-dimensional shape (conformation) and the dynamic behavior of a molecule are intrinsically linked to its biological function. In silico methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape and flexibility of molecules like this compound.

For a nucleoside analog, key conformational parameters include the puckering of the ribose sugar ring and the orientation of the nucleobase relative to the sugar (the glycosidic bond torsion angle). These conformational features can significantly influence how the molecule is recognized by and interacts with its biological targets. An MD simulation would track the fluctuations of these parameters over time, providing a dynamic picture of the molecule's behavior. nih.gov

Applications in Extended Genetic Alphabets Research (e.g., Pi-Kappa Base Pair)

The field of synthetic biology is exploring the expansion of the genetic alphabet beyond the four letters (A, T, C, and G) found in natural DNA. nih.gov This involves the design and synthesis of unnatural base pairs (UBPs) that can be incorporated into DNA and replicated by polymerases. nih.gov The goal is to create semi-synthetic organisms with an expanded genetic code, capable of storing more information and producing novel proteins with unnatural amino acids. researchgate.net

There is currently no published research that specifically investigates the use of this compound as a component of an extended genetic alphabet or in the context of a "pi-kappa base pair." The design of UBPs often focuses on creating novel hydrogen bonding patterns or leveraging hydrophobic and packing interactions to ensure specific and stable pairing. nih.gov For a molecule like this compound to be considered for such an application, its ability to form a stable and selective pair with another unnatural base would need to be demonstrated, both theoretically and experimentally.

Theoretical calculations, similar to those described in section 6.1, could be used to predict the stability of a potential base pair involving this compound. If a promising partner were identified, further in vitro studies would be necessary to show that the pair can be efficiently and faithfully replicated by DNA polymerases. While the concept of using modified nucleosides in synthetic genetics is an active area of research, the specific application of this compound in this context remains a hypothetical possibility awaiting investigation.

Oxoformycin B As a Research Tool and Future Research Directions

Utility in Elucidating Nucleoside Metabolism and Nucleic Acid Interactions

Oxoformycin B and its parent compounds, formycins A and B, are powerful tools for investigating the pathways of purine (B94841) metabolism. The biosynthesis of this compound is linked to Formycin B 5'-monophosphate, indicating its deep integration into the purine metabolic network frontiersin.org. Studies on the related compound Formycin B show that it is a substrate for nucleoside transporters and is subsequently phosphorylated within the cell. nih.govnih.govnih.gov. This intracellular activation leads to the formation of nucleotide analogs that can be incorporated into RNA, ultimately disrupting protein synthesis nih.govnih.govnih.gov. By tracing the metabolic fate of this compound, researchers can elucidate the activity and specificity of nucleoside kinases and other enzymes involved in these critical salvage pathways.

Beyond its role in studying metabolism, this compound is instrumental in exploring the fundamental principles of nucleic acid interactions. As a modified nucleoside, its ability to be incorporated into DNA or RNA allows for the study of how structural changes in a single base affect helix stability, enzyme recognition, and information transfer. Theoretical studies have been conducted to understand the energetics of its interactions within a nucleic acid context. These computational analyses calculate the pairing and association energies of the this compound base with standard complementary bases, providing insight into its potential biological mechanism of action ias.ac.in. The research suggests that the compound may form "wobble" base pairs, and it explores the in-plane and vertical interaction energies to predict its behavior within the DNA or RNA chain ias.ac.in.

| Interaction Type | Interacting Partner(s) | Calculated Binding Energy (kcal/mol) | Implication | Reference |

| Association with G-C pair | Guanine-Cytosine | -7.00 (Complex I) | Lower than normal transcription energies, suggesting potential disruption. | ias.ac.in |

| Association with G-C pair | Guanine-Cytosine | -8.69 (Complex II) | Lower than normal transcription energies, suggesting potential disruption. | ias.ac.in |

This table summarizes theoretical calculations of interaction energies between the this compound base and a standard Guanine-Cytosine base pair, illustrating its potential to interfere with normal nucleic acid interactions.

Development of this compound Analogs for Mechanistic Probes

The chemical modification of this compound to create synthetic analogs is a key strategy for developing more precise mechanistic probes. While the development of a wide array of such probes is not extensively documented, a notable example is 7-methyl-oxoformycin B. This analog was specifically designed to explore the possibility of expanding the genetic alphabet beyond the canonical A-T and G-C pairs nih.govresearchgate.net.

Researchers have studied the interaction of 7-methyl-oxoformycin B (termed "pi," π) with a synthetic pyrimidine analog, 2,4-diaminopyrimidine (termed "kappa," κ). Theoretical studies at the ab initio Hartree-Fock (HF) and MP2 levels were used to analyze the structure and stability of this novel π-κ base pair nih.govresearchgate.net. These investigations revealed that the pair is bound by three parallel hydrogen bonds and has a gas-phase interaction energy comparable to that of a natural adenine-thymine (A-T) pair, suggesting its compatibility with a double helix structure nih.govresearchgate.net. The use of this this compound analog serves as a prime example of how these compounds can be leveraged as probes to investigate the biophysical constraints of the genetic code and the potential for synthetic genetic systems.

| Analog/Base Pair | Key Structural Feature | Calculated Interaction Energy (HF/6-31G*) | Significance | Reference |

| 7-methyl-oxoformycin B (π) ... 2,4-diaminopyrimidine (κ) | Three parallel hydrogen bonds | -13.5 kcal/mol | Comparable stability to a natural A-T base pair (-13.4 kcal/mol). | nih.govresearchgate.net |

| 7-methyl-oxoformycin B (π) ... 2,4-diaminopyrimidine (κ) | 12-degree propeller twist | -14.0 kcal/mol (at MP2/6-31G** level) | Demonstrates intrinsic non-planar geometry similar to natural DNA. | nih.govresearchgate.net |

This table presents key findings from theoretical studies on a novel base pair involving an this compound analog, highlighting its potential use in synthetic biology.

Exploring Novel Biological Targets and Pathways for Chemical Biology Research

In chemical biology, small molecules like this compound are used to perturb biological systems to identify new protein targets and delineate pathway functions. Given that the formycin family of compounds are known to be metabolized by cellular enzymes, they serve as excellent probes for the enzymes within these pathways frontiersin.org. The phosphorylation of this compound is a requisite step for its biological activity, making the responsible nucleoside kinases potential targets for further investigation.

The formycin family has been shown to interact with key enzymes of purine metabolism, including purine nucleoside phosphorylase (PNP) and AMP nucleosidase frontiersin.org. This compound and its analogs can be used in screening assays to identify novel inhibitors or to characterize the active sites of these and other related enzymes. By employing this compound in phenotype-based screens, where a change in cellular behavior is the readout, researchers can potentially uncover previously unknown biological targets. Subsequent target identification studies, using techniques like affinity chromatography or proteomics, can then pinpoint the specific proteins responsible for the observed phenotype, opening new avenues for chemical biology research nih.govresearchgate.net.

Integration with Systems Biology Approaches in Mechanistic Research

A significant future direction for research involving this compound is its integration with systems biology methodologies. Systems biology aims to understand the larger network of interactions within a cell, rather than focusing on individual components nih.gov. By treating cells or organisms with this compound and subsequently performing large-scale 'omics' analyses, researchers can obtain a global view of the cellular response to the perturbation of nucleoside metabolism.

For instance, a potential research approach could involve:

Metabolomics: Profiling the levels of intracellular metabolites after this compound treatment could reveal bottlenecks in nucleotide biosynthesis and uncover unexpected shunting of precursors into other pathways.

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression would identify the genetic circuits that are activated or repressed in response to the metabolic stress induced by the compound. This can reveal compensatory mechanisms and downstream signaling pathways.

Proteomics: Quantitative analysis of the proteome could identify changes in the abundance of enzymes involved in purine metabolism or other proteins whose expression is altered as an indirect consequence of the compound's action.

Integrating these multi-omics datasets would allow for the construction of computational models that predict the systemic effects of perturbing nucleoside pathways embl.denih.gov. This holistic approach promises to yield a more profound understanding of the compound's mechanism of action and the intricate regulatory networks that govern cellular metabolism, moving beyond a single target to a system-level perspective.

Q & A

Q. 1.1. What experimental methods are used to determine the ionization properties and spectroscopic characteristics of oxoformycin B?

To determine ionization properties, researchers employ spectrophotometric titration to measure the pKa of proton dissociation. For this compound, the pKa of the monoanion formation (N-1 deprotonation) is 8.6 at 25°C , consistent with formycin B . Spectroscopic characterization includes:

- Ultraviolet (UV) spectroscopy to identify absorption maxima (λmax).

- Fluorescence spectroscopy to quantify emission properties (neutral and monoanionic forms exhibit strong fluorescence).

- Optical rotatory dispersion (ORD) to analyze chiral centers in the ribofuranose moiety.

Q. 1.2. How is this compound synthesized, and what purification techniques ensure structural fidelity?

Synthesis involves nucleophilic substitution of 4-azacyclohexane with tert-butyl diazoacetate, followed by dehydrogenation to yield this compound . Key steps:

Reaction optimization : Control temperature (70–80°C) and solvent polarity to favor regioselectivity.

Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

Characterization : Validate purity via HPLC (>98%) and confirm structure using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).

Q. 1.3. What structural features differentiate this compound from formycin B?

X-ray crystallography reveals:

Q. Structural Comparison Table :

| Parameter | This compound | Formycin B |

|---|---|---|

| Space Group | P212121 | P21 |

| Conformation | Syn | Anti |

| Intramolecular H-bond | Yes (N(3)-H···O(5')) | No |

Advanced Research Questions

Q. 2.1. How do conformational differences between this compound and its analogs influence enzymatic interactions?

The syn conformation of this compound facilitates binding to purine nucleoside phosphorylases (PNPs) via hydrogen bonding with active-site residues (e.g., His257 in E. coli PNP). In contrast, the anti conformation of formycin B disrupts this interaction, reducing substrate affinity. Molecular dynamics simulations (AMBER/CHARMM force fields) and isothermal titration calorimetry (ITC) quantify binding thermodynamics (ΔG, Kd) .

Q. 2.2. What metabolic pathways convert formycin B to this compound, and how are these pathways validated experimentally?

In Nocardia interforma, formycin B undergoes oxidation at C-8 via a cytochrome P450 monooxygenase (CYP450) to yield this compound . Methodological validation:

Isotopic labeling : Feed <sup>13</sup>C-formycin B and track incorporation using LC-MS.

Enzyme inhibition : Use CYP450 inhibitors (e.g., ketoconazole) to block conversion.

Kinetic assays : Measure reaction rates via fluorometric-HPLC (detection limit: 0.1 µM) .

Q. 2.3. How can computational models predict the stability of this compound under varying pH conditions?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model protonation states and tautomeric equilibria. Results show:

Q. 2.4. What analytical challenges arise in distinguishing this compound from its degradation products?

Degradation (e.g., hydrolysis at C-glycosyl bond) produces aglycone derivatives , complicating analysis. Solutions:

- HPLC-MS/MS : Use a C18 column (0.1% formic acid gradient) with MRM transitions (this compound: m/z 283 → 151; degradants: m/z 151 → 123).

- Stability studies : Accelerated degradation at 40°C/75% RH to identify major impurities .

Q. 2.5. How do crystallographic parameters inform the design of this compound analogs with enhanced bioactivity?

Crystal packing analysis (e.g., π-π stacking in P212121) guides analog design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.